1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene
Description
IUPAC Name Derivation
The systematic name 1,5-dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene adheres to IUPAC priority rules for numbering and substituent ordering:
- Parent hydrocarbon : Benzene serves as the root structure.
- Substituent numbering :
- Chlorine atoms occupy positions 1 and 5.
- An ethenyl group (-CH=CH₂) is located at position 3.
- A 3-methylbut-2-en-1-yloxy group attaches to position 2.
The numbering sequence minimizes locants for substituents, prioritizing halogens (chlorine) over alkyloxy groups.
Table 1: Structural Breakdown of IUPAC Name
| Component | Position | Description |
|---|---|---|
| Benzene | Core | Aromatic ring system |
| Chlorine | 1, 5 | Electron-withdrawing substituents |
| Ethenyl | 3 | Vinyl group providing π-electron density |
| 3-Methylbut-2-en-1-yloxy | 2 | Allyl ether with branched methyl substitution |
The allyl ether moiety, [(3-methylbut-2-en-1-yl)oxy], derives from prenol (3-methyl-2-buten-1-ol), where the hydroxyl oxygen bonds to the benzene ring. The but-2-en designation specifies double bond position between carbons 2 and 3, while 3-methyl indicates branching at carbon 3.
Comparative Nomenclature in Halogenated Aryl Ethers
Halogenated aryl ethers follow naming conventions that reflect substituent hierarchy:
- Halogens receive priority over ethers in numbering.
- Oxy groups are named as alkoxy substituents, with chain length and branching detailed in prefix form.
For example, the structurally related compound 2-(3-methylbut-2-enoxy)ethylbenzene (CID 162597) illustrates how extended alkyl chains are incorporated into benzene derivatives.
Properties
CAS No. |
918871-53-1 |
|---|---|
Molecular Formula |
C13H14Cl2O |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1,5-dichloro-3-ethenyl-2-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C13H14Cl2O/c1-4-10-7-11(14)8-12(15)13(10)16-6-5-9(2)3/h4-5,7-8H,1,6H2,2-3H3 |
InChI Key |
HPSLBXXTFZCZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1Cl)Cl)C=C)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Aromatic Compounds
Chlorination is a common method used to introduce chlorine atoms into aromatic compounds. The process typically involves:
Reagents : Chlorine gas (Cl₂) or thionyl chloride (SOCl₂)
Conditions : The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) at elevated temperatures.
The chlorination of 1,3-dichlorobenzene can yield intermediates necessary for synthesizing 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene.
Ethenyl Group Introduction
The ethenyl group can be introduced through various methods:
Alkenylation : This can be achieved via a reaction with an alkenyl halide in the presence of a base.
- Example : Reacting 1,5-dichloro-3-benzene with 3-methylbut-2-enoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).
Ether Formation
To introduce the ether functionality, a nucleophilic substitution reaction can be employed:
Reagents : The phenolic compound can react with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Conditions : The reaction typically requires heating under reflux conditions to facilitate the nucleophilic attack.
Summary of Reaction Steps
A potential synthesis pathway for this compound could be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | Cl₂ or SOCl₂ | CCl₄, heat |
| 2 | Alkenylation | 3-Methylbut-2-enoyl chloride | K₂CO₃, reflux |
| 3 | Etherification | Alkyl halide | NaH or K₂CO₃, reflux |
This table outlines the sequential steps involved in synthesizing the compound from readily available precursors.
Recent studies indicate that optimizing each step's conditions significantly impacts the overall yield and purity of the final product. For instance:
Chlorination Efficiency : The use of thionyl chloride has shown improved yields due to better solubility and reactivity compared to chlorine gas.
Alkenylation Success : Employing higher temperatures during alkenylation reactions has been linked to increased conversion rates.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the ethenyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, reactivity, and available data for 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene and related compounds from the evidence:
Structural and Functional Group Analysis
- Chlorine vs. Methoxy/Amide Groups : The target’s chlorine substituents (electron-withdrawing) contrast with methoxy (electron-donating, ) or amide (directing group, ) functionalities, altering aromatic ring reactivity. Chlorine may enhance stability toward electrophilic substitution but increase susceptibility to nucleophilic displacement .
- Ethenyl vs. Cyclohexenyl/Alkenyl Ethers : The ethenyl group’s simplicity compared to ’s cyclohexenyl moiety suggests divergent reactivity—ethenyl may undergo radical or ionic addition, while cyclohexenyl could participate in Diels-Alder reactions .
- Ether Substituents: The target’s alkenyl ether is structurally distinct from ’s ethoxyethanol chain. The former’s unsaturation may confer higher reactivity (e.g., oxidation), whereas the latter’s polar chain improves water solubility .
Data Gaps and Research Implications
- Toxicity and Environmental Impact : Similar to ’s compound, the target lacks empirical data on toxicity, biodegradability, or bioaccumulation, highlighting a critical research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
